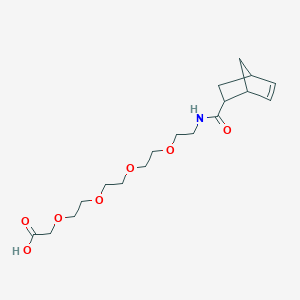
Norbornene-PEG4 acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norbornene-PEG4 acetic acid is a bifunctional linker that contains a norbornene group and an acetic acid group. The norbornene group is known for its high reactivity, especially in bioorthogonal reactions, making it useful for various applications in chemistry and biology. The polyethylene glycol (PEG) spacer enhances the solubility and flexibility of the molecule, facilitating its use in diverse environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG4 acetic acid typically involves the following steps:
Norbornene Functionalization: The norbornene group is introduced through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
PEGylation: The polyethylene glycol (PEG) chain is attached to the norbornene group using a coupling reaction, often facilitated by a catalyst.
Acetic Acid Introduction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the norbornene group reacts with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: this compound derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced forms of this compound with altered functional groups.
Substitution: Substituted this compound with new functional groups attached to the norbornene ring.
Applications De Recherche Scientifique
Norbornene-PEG4 acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Facilitates the labeling of biomolecules for imaging and tracking studies.
Medicine: Employed in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Utilized in the production of advanced materials such as hydrogels and polymers for various applications.
Mécanisme D'action
The mechanism of action of Norbornene-PEG4 acetic acid involves its high reactivity in bioorthogonal reactions. The norbornene group can undergo rapid and specific reactions with tetrazines, forming stable adducts. This property is exploited in various applications, such as targeted drug delivery and molecular imaging. The PEG spacer enhances the solubility and reduces the steric hindrance, allowing for efficient interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Norbornene-PEG4 amine: Similar structure but with an amine group instead of acetic acid.
Norbornene-PEG4 alcohol: Contains an alcohol group instead of acetic acid.
Norbornene-PEG4 thiol: Features a thiol group in place of acetic acid.
Uniqueness: Norbornene-PEG4 acetic acid is unique due to its combination of a highly reactive norbornene group and a versatile acetic acid group. This combination allows for a wide range of chemical modifications and applications, making it a valuable tool in scientific research and industrial applications.
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO7/c20-17(21)13-26-10-9-25-8-7-24-6-5-23-4-3-19-18(22)16-12-14-1-2-15(16)11-14/h1-2,14-16H,3-13H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLXNBRCWOCHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














